(2E)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(furan-2-yl)-N-(3-methoxybenzyl)prop-2-enamide
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Overview
Description
The compound “(2E)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(furan-2-yl)-N-(3-methoxybenzyl)prop-2-enamide” is a synthetic organic molecule that features a combination of sulfur, furan, and benzyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “(2E)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(furan-2-yl)-N-(3-methoxybenzyl)prop-2-enamide” typically involves multi-step organic reactions. The key steps may include:
Formation of the tetrahydrothiophene ring: This can be achieved through cyclization reactions involving sulfur-containing precursors.
Introduction of the furan ring: This step may involve the use of furan derivatives and appropriate coupling reactions.
Attachment of the methoxybenzyl group: This can be done through nucleophilic substitution or other suitable methods.
Formation of the prop-2-enamide linkage: This step involves the formation of the amide bond, often through condensation reactions.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
The compound “(2E)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(furan-2-yl)-N-(3-methoxybenzyl)prop-2-enamide” can undergo various chemical reactions, including:
Oxidation: The sulfur-containing tetrahydrothiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The furan ring can be reduced to form tetrahydrofuran derivatives.
Substitution: The methoxybenzyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Halogenating agents or nucleophiles like sodium methoxide can be used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur ring may yield sulfoxides, while reduction of the furan ring may produce tetrahydrofuran derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.
Biology
In biological research, this compound may be studied for its potential biological activity. Compounds with similar structures have been investigated for their antimicrobial, anti-inflammatory, and anticancer properties.
Medicine
In medicinal chemistry, this compound could be explored as a potential drug candidate. Its structural features suggest it may interact with biological targets, making it a candidate for drug development.
Industry
In the industrial sector, this compound may be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of “(2E)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(furan-2-yl)-N-(3-methoxybenzyl)prop-2-enamide” would depend on its specific interactions with molecular targets. Potential mechanisms include:
Binding to enzymes or receptors: The compound may inhibit or activate specific enzymes or receptors, leading to biological effects.
Modulation of signaling pathways: The compound may influence cellular signaling pathways, affecting processes such as cell growth, apoptosis, or inflammation.
Comparison with Similar Compounds
Similar Compounds
(2E)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(furan-2-yl)-N-(benzyl)prop-2-enamide: Similar structure but lacks the methoxy group.
(2E)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(furan-2-yl)-N-(4-methoxybenzyl)prop-2-enamide: Similar structure but with a different position of the methoxy group.
Uniqueness
The uniqueness of “(2E)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(furan-2-yl)-N-(3-methoxybenzyl)prop-2-enamide” lies in its specific combination of functional groups, which may confer unique chemical and biological properties. The presence of the methoxy group in the benzyl ring can influence its reactivity and interactions with biological targets.
Properties
Molecular Formula |
C19H21NO5S |
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Molecular Weight |
375.4 g/mol |
IUPAC Name |
(E)-N-(1,1-dioxothiolan-3-yl)-3-(furan-2-yl)-N-[(3-methoxyphenyl)methyl]prop-2-enamide |
InChI |
InChI=1S/C19H21NO5S/c1-24-18-5-2-4-15(12-18)13-20(16-9-11-26(22,23)14-16)19(21)8-7-17-6-3-10-25-17/h2-8,10,12,16H,9,11,13-14H2,1H3/b8-7+ |
InChI Key |
QBBOIBYJFCNZTG-BQYQJAHWSA-N |
Isomeric SMILES |
COC1=CC=CC(=C1)CN(C2CCS(=O)(=O)C2)C(=O)/C=C/C3=CC=CO3 |
Canonical SMILES |
COC1=CC=CC(=C1)CN(C2CCS(=O)(=O)C2)C(=O)C=CC3=CC=CO3 |
Origin of Product |
United States |
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